molecular formula C4H7F2NO2S B2497285 N-cyclopropyl-1,1-difluoromethanesulfonamide CAS No. 1339829-22-9

N-cyclopropyl-1,1-difluoromethanesulfonamide

Cat. No.: B2497285
CAS No.: 1339829-22-9
M. Wt: 171.16
InChI Key: OPPZJSDAOQKOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1,1-difluoromethanesulfonamide is a chemical compound with the molecular formula C4H7F2NO2S and a molecular weight of 171.17 g/mol It is characterized by the presence of a cyclopropyl group attached to a difluoromethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1,1-difluoromethanesulfonamide typically involves the reaction of cyclopropylamine with difluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production also focuses on ensuring safety and environmental compliance during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1,1-difluoromethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis yields cyclopropylamine and difluoromethanesulfonic acid, while oxidation can produce sulfonic acids .

Scientific Research Applications

N-cyclopropyl-1,1-difluoromethanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-1,1-difluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the difluoromethanesulfonamide moiety can modulate its chemical reactivity. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-1,1-difluoromethanesulfonamide include:

Uniqueness

This compound is unique due to the presence of both cyclopropyl and difluoromethanesulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-1,1-difluoromethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2S/c5-4(6)10(8,9)7-3-1-2-3/h3-4,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPZJSDAOQKOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339829-22-9
Record name N-cyclopropyl-1,1-difluoromethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.